molecular formula C10H12O3 B14743549 Acetic acid--2-phenylethen-1-ol (1/1) CAS No. 1566-65-0

Acetic acid--2-phenylethen-1-ol (1/1)

Katalognummer: B14743549
CAS-Nummer: 1566-65-0
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: FVQRWZSKSKLKBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2-phenylethenol, also known as 2-phenylethyl acetate, is an organic compound with the molecular formula C10H12O2. It is an ester formed from acetic acid and 2-phenylethanol. This compound is known for its pleasant floral fragrance, making it a common ingredient in perfumes and flavorings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-phenylethyl acetate can be synthesized through the esterification of 2-phenylethanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:

C6H5CH2CH2OH+CH3COOHC6H5CH2CH2OCOCH3+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OCOCH}_3 + \text{H}_2\text{O} C6​H5​CH2​CH2​OH+CH3​COOH→C6​H5​CH2​CH2​OCOCH3​+H2​O

In industrial settings, reactive distillation is often employed to produce 2-phenylethyl acetate. This method combines the reaction and separation processes in a single unit, enhancing efficiency and product purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-phenylethyl acetate undergoes various chemical reactions, including:

    Esterification: As mentioned, it is formed by the esterification of 2-phenylethanol with acetic acid.

    Hydrolysis: It can be hydrolyzed back to 2-phenylethanol and acetic acid in the presence of a strong acid or base.

    Oxidation: The phenyl group can undergo oxidation reactions, although these are less common for the ester itself.

Common Reagents and Conditions

    Esterification: Acetic acid and sulfuric acid as a catalyst.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Hydrolysis: 2-phenylethanol and acetic acid.

    Oxidation: Products depend on the specific conditions and reagents used but may include phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2-phenylethyl acetate has several applications in scientific research and industry:

Wirkmechanismus

The antimicrobial activity of 2-phenylethyl acetate is primarily due to its ability to disrupt microbial cell membranes. It targets the mitochondria and nucleus of fungal cells, leading to cell death. The compound also interferes with various metabolic pathways, including protein processing and fatty acid metabolism .

Vergleich Mit ähnlichen Verbindungen

2-phenylethyl acetate is similar to other esters like ethyl acetate and benzyl acetate. its unique floral fragrance sets it apart, making it particularly valuable in the fragrance industry. Other similar compounds include:

Eigenschaften

CAS-Nummer

1566-65-0

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

acetic acid;2-phenylethenol

InChI

InChI=1S/C8H8O.C2H4O2/c9-7-6-8-4-2-1-3-5-8;1-2(3)4/h1-7,9H;1H3,(H,3,4)

InChI-Schlüssel

FVQRWZSKSKLKBH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1=CC=C(C=C1)C=CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.